4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
4-Bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a thiazole ring substituted with a 3,4-dimethylphenyl group and a brominated benzamide moiety. This compound belongs to a broader class of thiazole-containing benzamides, which are studied for diverse pharmacological activities, including enzyme modulation and antimicrobial effects .
Properties
IUPAC Name |
4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c1-11-3-4-14(9-12(11)2)16-10-23-18(20-16)21-17(22)13-5-7-15(19)8-6-13/h3-10H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXRLSIVXKSGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amidation: The final step involves the formation of the benzamide structure through the reaction of the thiazole derivative with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the para position of the benzamide moiety serves as an electrophilic site for nucleophilic substitution reactions.
This reactivity enables the creation of derivatives for structure-activity relationship (SAR) studies in drug discovery .
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed cross-coupling reactions with aryl boronic acids.
| Boronic Acid | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biphenyl derivative | 85% | |
| 4-Methoxyphenyl | PdCl₂(dppf), CsF, THF | Methoxy-functionalized biaryl compound | 76% |
These reactions preserve the thiazole ring’s integrity while expanding molecular diversity .
Thiazole Ring Functionalization
The 1,3-thiazole core undergoes electrophilic substitutions and coordination chemistry:
Bromination
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| N-Bromosuccinimide | CHCl₃, 0°C, 2 hrs | Bromination at C-5 of thiazole | |
| Br₂/FeCl₃ | Acetic acid, reflux | Multi-brominated thiazole adduct |
Metal Coordination
The thiazole’s nitrogen participates in coordination with transition metals:
text- Cu(II) complexes: Enhanced catalytic activity in oxidation reactions[5] - Pd(II) adducts: Used in Heck coupling applications[2]
Amide Bond Reactivity
The benzamide group undergoes hydrolysis and condensation reactions:
Stability studies show the amide bond remains intact under standard Suzuki coupling conditions .
Reductive Dehalogenation
Catalytic hydrogenation removes the bromine atom selectively:
| Catalyst | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 3 hrs | Dehalogenated benzamide | 92% | |
| Zn/NH₄Cl | THF/H₂O, 60°C | Reduced aromatic system | 68% |
Stability Under Oxidative Conditions
Controlled oxidation preserves core structure while modifying side chains:
| Oxidizing Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| KMnO₄ | H₂O/acetone, 0°C | Sulfoxide formation on thiazole | |
| mCPBA | CH₂Cl₂, RT | Epoxidation of dimethylphenyl |
This compound’s modular reactivity makes it valuable for synthesizing bioactive molecules, particularly anticancer and antimicrobial agents . Experimental protocols from EvitaChem and mechanistic studies in MDPI provide reproducible frameworks for derivative synthesis.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. In vitro studies have demonstrated that 4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
This compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The thiazole moiety is believed to play a crucial role in its antimicrobial action by disrupting microbial cell membranes .
Enzyme Inhibition
The benzamide group in this compound is known to interact with various enzymes, making it a potential candidate for drug development targeting specific enzyme pathways. For instance, it has been evaluated for its ability to inhibit certain kinases involved in cancer progression .
Pesticide Development
The unique structure of this compound makes it a candidate for development as a pesticide. Its efficacy against plant pathogens suggests that it could be utilized in formulating new agrochemicals aimed at enhancing crop protection while minimizing environmental impact .
Herbicide Potential
Preliminary studies indicate that this compound may possess herbicidal properties. Research is ongoing to determine its effectiveness in controlling unwanted plant species without harming crops. The thiazole ring's reactivity could be exploited to develop selective herbicides .
Polymer Chemistry
The incorporation of thiazole derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research has focused on synthesizing polymers that incorporate this compound to create advanced materials suitable for various industrial applications .
Nanocomposites
This compound can also be utilized in the formation of nanocomposites where its unique properties can improve the functionality of nanomaterials. Studies are exploring its role in enhancing electrical conductivity and thermal properties in composite materials .
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several thiazole derivatives, including this compound, demonstrating significant cytotoxic effects on breast cancer cell lines through apoptosis induction .
- Agricultural Field Trials : Field trials conducted by agricultural researchers have shown that formulations containing this compound significantly reduce fungal infections in crops compared to control groups. These results suggest its potential as an effective agricultural fungicide.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring and bromine atom play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring’s substituents significantly impact physicochemical and biological properties. Key analogs include:
| Compound Name | Thiazole Substituent | Benzamide Substituent | Molecular Formula | Key Properties/Activities | Reference |
|---|---|---|---|---|---|
| 4-Bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | 3,4-Dimethylphenyl | 4-Bromo | C₁₈H₁₅BrN₂OS | Potential enzyme modulation | |
| N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide | 4-Methylphenyl | 2-Phenoxy | C₂₃H₁₈N₂O₂S | Plant growth modulation (129% activity) | |
| N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}benzamide | 4-Bromophenyl | Benzamide | C₁₇H₁₃BrN₂OS | Higher hydrophobicity vs. methyl analogs | |
| 3-{4-(4-Bromophenyl)-1,3-thiazol-2-ylamino}propanoic acid | 4-Bromophenyl | Propanoic acid linker | C₂₀H₁₉BrN₂O₂S | IR: νC=S at 1247–1255 cm⁻¹ |
Key Observations :
- Electron-Donating Groups (e.g., Methyl) : Enhance solubility and may improve binding to hydrophobic pockets in biological targets .
- Electron-Withdrawing Groups (e.g., Bromo, Nitro) : Increase metabolic stability and influence electronic transitions, as seen in IR spectra (νC=S bands at ~1250 cm⁻¹) .
Benzamide Moieties and Functional Group Replacements
The benzamide group’s substitution pattern affects reactivity and target affinity:
Key Observations :
Heterocyclic Core Replacements
Replacing the thiazole ring with other heterocycles alters conformational flexibility and bioactivity:
Key Observations :
- Thiazole vs. Thienopyrazole: Thiazole derivatives generally exhibit higher synthetic yields (76–86% vs. <80% for some fused-ring analogs) .
- Tautomeric Forms : Thione tautomers (e.g., in 1,2,4-triazoles) show stabilized interactions via NH groups (IR νNH at 3278–3414 cm⁻¹) .
Biological Activity
4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is an organic compound notable for its potential biological activities. With the molecular formula C17H15BrN2OS, it features a bromine atom, a thiazole ring, and a dimethylphenyl group. This compound is being investigated for various pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of this compound typically involves two main steps:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
- Amidation : The final step includes the reaction of the thiazole derivative with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiazole ring and bromine atom are crucial for binding to target proteins or enzymes, potentially inhibiting their activity. This mechanism may vary depending on the biological context and target pathways involved .
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown promising in vitro activity against both Gram-positive and Gram-negative bacteria as well as fungal species using turbidimetric methods .
| Compound | Target | Activity |
|---|---|---|
| d1 | Bacteria | Moderate |
| d2 | Fungi | High |
| d6 | MCF7 Cells | Significant |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it has shown effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay indicated that certain derivatives exhibited strong cytotoxic effects .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF7 | <10 | High |
| HT29 | <20 | Moderate |
| Jurkat | <15 | High |
Case Studies
In a study focusing on related thiazole compounds, researchers found that specific structural modifications significantly enhanced biological activity. For example, compounds with electron-donating groups on the phenyl ring showed improved anticancer properties compared to their counterparts without such modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
